Benzeneacetamide, alpha-hydroxy-3-methyl-
Description
Definition and Chemical Structure of Benzeneacetamide, alpha-hydroxy-3-methyl-
Benzeneacetamide, alpha-hydroxy-3-methyl- is an organic compound belonging to the class of alpha-hydroxy amides. Its structure features a benzene (B151609) ring substituted with a methyl group at the 3-position (meta-position). Attached to the benzene ring is an acetamide (B32628) group that is further substituted at the alpha-carbon with a hydroxyl (-OH) group and a methyl (-CH3) group.
The systematic IUPAC name for this compound is 2-hydroxy-2-(3-methylphenyl)propanamide . The core of the molecule is a propanamide chain, with a phenyl group (itself substituted with a methyl group) and a hydroxyl group attached to the second carbon atom.
Interactive Data Table: Core Structural Information
| Identifier | Value |
| IUPAC Name | 2-hydroxy-2-(3-methylphenyl)propanamide |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
The nomenclature of this compound can be approached from different perspectives, leading to several synonyms. The parent structure can be considered a derivative of atrolactamide (B1665311), which is α-hydroxy-α-methylbenzeneacetamide. Therefore, "Benzeneacetamide, alpha-hydroxy-3-methyl-" can also be named 3-methylatrolactamide .
Other systematic names include:
2-hydroxy-2-(m-tolyl)propanamide
alpha-hydroxy-3,alpha-dimethylbenzeneacetamide
The term "atrolactamide" itself is a synonym for α-hydroxy-α-phenylpropionamide. nih.gov The presence of the "3-methyl" substituent on the benzene ring is a key distinguishing feature of the compound discussed in this article.
The structure of Benzeneacetamide, alpha-hydroxy-3-methyl- contains a chiral center at the alpha-carbon, which is bonded to four different groups:
A hydroxyl group (-OH)
A methyl group (-CH3)
An amide group (-C(O)NH2)
A 3-methylphenyl (m-tolyl) group
Due to this chirality, the compound can exist as a pair of enantiomers, (R)- and (S)-stereoisomers. These enantiomers are non-superimposable mirror images of each other and would be expected to rotate plane-polarized light in equal but opposite directions. The physical properties of the individual enantiomers, such as melting point and biological activity, may differ from each other and from the racemic mixture (a 1:1 mixture of both enantiomers).
While specific data for the enantiomers of 3-methylatrolactamide are not available, the related compound atrolactamide has been resolved into its L-form and a DL-racemic form, which exhibit different melting points. nih.gov A similar behavior would be expected for the enantiomers and racemate of Benzeneacetamide, alpha-hydroxy-3-methyl-. The study of stereoisomers is crucial in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different pharmacological effects.
Historical Context and Significance within alpha-Hydroxy Amide Chemistry
Alpha-hydroxy amides are a significant class of compounds in organic and medicinal chemistry. researchgate.net Their synthesis and properties have been a subject of study for over a century. Early work in the field, such as the preparation of atrolactamide in the early 1920s, laid the groundwork for understanding the reactivity of these molecules. nih.gov
The development of synthetic methods for α-hydroxy amides has been an area of active research. nih.gov These methods are important as α-hydroxy amides serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals. researchgate.net Their value stems from the presence of two reactive functional groups, the hydroxyl and the amide, in close proximity, which allows for a variety of chemical transformations.
Historically, the synthesis of α-hydroxy amides often involved multi-step processes, which could be cumbersome and result in low yields. Modern synthetic chemistry has seen the development of more efficient, one-pot syntheses and catalytic methods to produce these valuable compounds.
Broader Classification within Benzeneacetamide Derivatives
Benzeneacetamide, alpha-hydroxy-3-methyl- is a member of the broader class of benzeneacetamide derivatives . This class of compounds is characterized by a benzene ring attached to an acetamide moiety. The parent compound, benzeneacetamide (also known as 2-phenylacetamide), has the chemical formula C8H9NO.
Benzeneacetamide derivatives are a diverse group of compounds with a wide range of applications, particularly in medicinal chemistry. They are known to exhibit various biological activities, and the benzeneacetamide scaffold is found in a number of therapeutic agents. The specific substitutions on the benzene ring and the acetamide group can significantly influence the pharmacological properties of the molecule.
The classification can be further refined based on the substituents. In this case, the presence of the alpha-hydroxy group places it in the sub-category of alpha-hydroxy benzeneacetamides. The additional methyl group on the benzene ring makes it a ring-substituted derivative.
Structure
2D Structure
3D Structure
Properties
CAS No. |
343867-73-2 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-hydroxy-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(11)9(10)12/h2-5,8,11H,1H3,(H2,10,12) |
InChI Key |
VKHFIRDATYLGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways
Direct Synthetic Routes to alpha-Hydroxy-alpha-methyl-benzeneacetamides
Direct synthetic routes aim to construct the target molecule in a minimum number of steps, often by forming the key amide bond or functionalizing the alpha-carbon late in the synthesis.
Condensation reactions are fundamental to the formation of the amide bond in α-hydroxy-3-methyl-benzeneacetamide. libretexts.org These reactions typically involve the coupling of a carboxylic acid derivative with an amine, often facilitated by a coupling agent to activate the carboxyl group and promote the reaction. libretexts.org
A primary route involves the amidation of α-hydroxy-3-methyl-benzeneacetic acid (or its activated form) with ammonia (B1221849) or a suitable amine source. To achieve this, various amidation strategies can be employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is a common practice in peptide synthesis and can be applied here to facilitate the reaction between the carboxylic acid and an amine. prepchem.comresearchgate.net Another approach involves converting the carboxylic acid to a more reactive species, such as an acyl chloride or an ester, which then reacts with ammonia to form the desired amide. For instance, α-hydroxy acids can be converted to their bis-trimethylsilyl derivatives and treated with oxalyl chloride, followed by the addition of an amine to yield the α-hydroxyamide. researchgate.net
Enzymatic strategies also offer a mild and selective alternative for amide bond formation. nih.gov Enzymes such as α-amino ester hydrolases can catalyze the synthesis of related structures from ester precursors and an amine source, often with high selectivity and under environmentally benign conditions. nih.gov
More recently, titanium tetrachloride (TiCl₄)-mediated direct amination of α-hydroxy amides has been developed as a simple and efficient method for C-N bond formation. nih.gov This protocol is applicable to a wide range of amines, including primary, secondary, and heterocyclic amines, and proceeds under mild conditions without the need for additional additives, bases, or ligands. nih.gov
| Method | Reagents & Conditions | Key Features | Citation |
|---|---|---|---|
| Carbodiimide Coupling | α-hydroxy-3-methyl-benzeneacetic acid, Amine, Dicyclohexylcarbodiimide (DCC) | Commonly used for amide bond formation. | prepchem.comresearchgate.net |
| Acyl Chloride Route | 1. α-hydroxy-3-methyl-benzeneacetic acid, Oxalyl chloride/SOCl₂ 2. Ammonia | Involves activation of the carboxylic acid. | researchgate.net |
| TiCl₄-Mediated Amination | α-hydroxy amide, Amine, TiCl₄, MeCN, 100 °C | Additive/base/ligand-free, broad amine scope. | nih.gov |
| Enzymatic Synthesis | α-hydroxy ester precursor, Amine, Hydrolase enzyme | Mild, selective, and environmentally friendly. | nih.gov |
The introduction of the hydroxyl group at the alpha-position is a critical step in the synthesis. This can be accomplished through the oxidation of a suitable precursor. The direct α-hydroxylation of carbonyl compounds is a well-established transformation.
One approach involves the oxidation of the enolate of 3-methyl-benzeneacetamide. The enolate can be generated using a strong base, and then treated with an electrophilic oxygen source such as a (camphorsulfonyl)oxaziridine to install the hydroxyl group. organic-chemistry.org Another method utilizes molecular oxygen in the presence of a suitable catalyst. For example, aza-enolates generated from related precursors can react with O₂ to form the α-hydroxylated product. organic-chemistry.org
Metal-free α-hydroxylation of related β-dicarbonyl compounds has been achieved using m-chloroperbenzoic acid (m-CPBA) as the oxidant, providing access to α-hydroxy moieties under mild conditions. organic-chemistry.org Furthermore, the oxidation of alkyl aryl ketones using Oxone in the presence of trifluoroacetic anhydride (B1165640) and a catalytic amount of iodobenzene (B50100) can yield α-hydroxyalkyl aryl ketones. organic-chemistry.org These methods provide potential pathways for the hydroxylation of a precursor to α-hydroxy-3-methyl-benzeneacetamide.
| Method | Precursor | Oxidant/Reagents | Key Features | Citation |
|---|---|---|---|---|
| Enolate Oxidation | 3-methyl-benzeneacetamide | Base (e.g., LDA), (Camphorsulfonyl)oxaziridine | Stereocontrolled oxidation is possible with chiral reagents. | organic-chemistry.org |
| Metal-Free Hydroxylation | β-oxoamide precursor | m-Chloroperbenzoic acid (m-CPBA) | Mild, metal-free conditions. | organic-chemistry.org |
| Oxone-Mediated Oxidation | Alkyl aryl ketone precursor | Oxone, Trifluoroacetic anhydride, Iodobenzene (cat.) | Effective for α-hydroxylation of ketones. | organic-chemistry.org |
Enantioselective Synthesis of Chiral alpha-Hydroxy-alpha-methyl-benzeneacetamides
Producing a single enantiomer of α-hydroxy-3-methyl-benzeneacetamide is often crucial for biological applications. This is achieved through asymmetric synthesis, which employs chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Chiral catalysts can be used to induce enantioselectivity in the formation of the α-hydroxy amide. For instance, the asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases, catalyzed by a zinc-ProPhenol catalyst, can produce syn-β-hydroxy α-amino acids with high diastereo- and enantioselectivity, a strategy that could be adapted. nih.gov
Organocatalysis offers another powerful tool. Chiral Brønsted bases can catalyze the direct aldol reaction of glycine derivatives to provide access to syn-β-hydroxy α-amino acids. nih.gov Furthermore, enantioselective photo-organocatalytic α-hydroxylation of β-keto amides using molecular oxygen has been demonstrated with phase transfer catalysts, achieving good enantiopurity. rsc.org The development of chiral catalysts for the asymmetric reduction of α-keto amides is also a viable route to chiral α-hydroxy amides. Biocatalysts, such as butanediol (B1596017) dehydrogenase from Bacillus clausii, have been shown to selectively reduce prochiral 1,2-diketones to the corresponding α-hydroxy ketones, which could then be converted to the target amide. rsc.org
The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directing the stereochemical course of a reaction, and is then removed. For the synthesis of chiral α-hydroxy-3-methyl-benzeneacetamide, a chiral amine could be used in the amidation step. The diastereomeric products could then be separated, followed by the removal of the chiral auxiliary.
Another strategy involves the use of chiral α-alkyl N-tert-butanesulfinyl imidates, where the sulfinyl group acts as a chiral auxiliary. Deprotonation to form an aza-enolate followed by diastereoselective α-hydroxylation with molecular oxygen can provide the desired stereoisomer. organic-chemistry.org Similarly, double asymmetric induction using N-sulfinyl-1'-aminodioxolanones has been used to synthesize chiral β-amino-α-hydroxyalkanoates. researchgate.net
Precursor-Based Synthetic Approaches
The synthesis of α-hydroxy-3-methyl-benzeneacetamide can also be approached by utilizing readily available precursors and transforming them through established chemical reactions.
A plausible precursor is 3-methylmandelic acid. This α-hydroxy acid can be synthesized from 3-methylbenzaldehyde (B113406) through a cyanohydrin reaction followed by hydrolysis. The resulting 3-methylmandelic acid can then be subjected to amidation as described in section 2.1.1.
Another approach starts from α-amino acids. Through a process called diazotization, an α-amino acid can be converted into the corresponding α-hydroxy acid using sodium nitrite (B80452) in an acidic medium. researchgate.net For example, an amino acid with a 3-methylbenzyl side chain could potentially be converted to α-hydroxy-3-methyl-benzeneacetic acid, which is a direct precursor to the target amide. researchgate.net
A synthetic method for the related compound α-(N-methyl-N-benzylamino)-3-hydroxyacetophenone hydrochloride starts from 3-acetoxy acetophenone. google.compatsnap.com This involves a sequence of bromination, amination, and hydrolysis, suggesting that substituted acetophenones are viable starting materials for building the core structure. google.compatsnap.com
Utility of Benzeneacetic Acid Derivatives
The direct amidation of carboxylic acids with amines represents a highly atom-economical and environmentally favorable route to amide bond formation, with water as the sole theoretical byproduct. nih.gov Benzeneacetic acid and its derivatives are fundamental precursors in the synthesis of benzeneacetamides. Traditional methods for this conversion often require the activation of the carboxylic acid to a more reactive species, such as an acyl halide or anhydride, or the use of stoichiometric coupling reagents. nih.gov These approaches, however, generate significant waste, complicating product purification and increasing costs. nih.gov
Modern catalytic systems have emerged to overcome these limitations, enabling the direct condensation of benzeneacetic acid derivatives with amines. These reactions are often challenged by the formation of unreactive ammonium (B1175870) carboxylate salts. nih.gov Elevating reaction temperatures can circumvent this issue, but this is not always suitable for sensitive or highly functionalized substrates. nih.gov
Recent research has focused on the development of catalysts that facilitate this transformation under milder conditions. For instance, nickel(II) chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives, providing moderate to excellent yields in toluene. nih.gov The electronic and steric properties of substituents on the phenyl ring of the acid significantly influence the reaction yields. nih.gov Similarly, catalysts like TiCp₂Cl₂ have also been employed for the direct amidation of arylacetic acid derivatives. researchgate.net Boron-based reagents, such as B(OCH₂CF₃)₃, have also proven effective for the direct amidation of phenylacetic acid with benzylamine, offering an operationally simple procedure that can be carried out open to the air. acs.org
The table below summarizes the utility of various catalysts in the direct amidation of phenylacetic acid derivatives, a key step in forming the benzeneacetamide backbone.
| Catalyst | Reactants | Conditions | Yield | Reference |
| NiCl₂ (10 mol%) | Phenylacetic acid, Benzylamine | Toluene, Reflux | Moderate to Excellent | nih.gov |
| B(OCH₂CF₃)₃ | Phenylacetic acid, Benzylamine | Acetonitrile (B52724), 80°C | 91% | acs.org |
| TiCp₂Cl₂ | Arylacetic acid derivatives, Various amines | - | Good to Excellent | researchgate.net |
| Mg(NO₃)₂·6H₂O or Imidazole | Phenylacetic acid, Urea | - | - | researchgate.net |
| Ceric Ammonium Nitrate (CAN) | Phenylacetic acid, Benzylamine | Microwave, 160-165°C, 2h | Near-quantitative | nih.gov |
Role of alpha-Ketoacids and Hydroxylamines in Amide Formation (e.g., Decarboxylative Condensation)
A novel and powerful strategy for amide bond formation involves the decarboxylative condensation of α-ketoacids with amines. jst.go.jpnih.gov This method provides a unique alternative to traditional dehydration reactions and is characterized by its high yields, broad substrate scope, and mild reaction conditions. nih.gov The reaction is particularly notable for its unique chemoselectivity. nih.gov
The process, mediated by inexpensive reagents like tert-butyl hydroperoxide (TBHP), facilitates the chemoselective acylation of amines. nih.gov Mechanistic studies suggest that the reaction proceeds through an imine intermediate, which is formed from the dehydration of the α-ketoacid and the amine. jst.go.jp This pathway is significant because it avoids the formation of an active ester intermediate, which can lead to epimerization at the α-position, thereby preserving stereochemical integrity when using chiral α-ketoacids derived from amino acids. jst.go.jpnih.gov
Labeling experiments using ¹⁸O have shown that the oxygen atom in the resulting amide bond originates from the hydroperoxide (TBHP) and not from the α-ketoacid or water present in the reaction. jst.go.jp The proposed mechanism involves the formation of an imine, followed by the addition of TBHP to the imino group, and a subsequent concerted or stepwise decarboxylation step to yield the final amide product. jst.go.jp The pathway involving the generation of a hydroxylamine (B1172632) followed by an α-ketoacid-hydroxylamine (KAHA) ligation has been experimentally excluded in this specific TBHP-mediated reaction. jst.go.jp
This decarboxylative strategy is highly applicable for the synthesis of α-hydroxyamides. Starting with an appropriate α-ketoacid, this method can be used to install the α-hydroxyacetamide moiety. The synthesis of α-ketoamides can also be achieved through the decarboxylative acylation of isocyanides using α-ketoacids as the acyl source. mdpi.com
Transition Metal-Catalyzed Reactions in Benzeneacetamide Synthesis and Modification
Transition metal catalysis, particularly with palladium, offers powerful tools for the synthesis and subsequent modification of complex organic molecules, including benzeneacetamide derivatives. While direct palladium-catalyzed synthesis of the primary Benzeneacetamide, alpha-hydroxy-3-methyl- structure is less common, these methods are invaluable for creating structural analogs or performing post-synthesis modifications.
A notable example is the palladium(II)-catalyzed intramolecular aza-Wacker-type cyclization. nih.gov This reaction facilitates the formation of a new C-N bond through the oxidative amination of an olefin within the same molecule. nih.gov For instance, vinyl cyclopropanecarboxamides can be converted into highly substituted and conformationally restricted aza[3.1.0]bicycles. nih.gov This type of transformation could be conceptually applied to modify a benzeneacetamide derivative containing an appropriately positioned olefinic group, leading to complex heterocyclic structures fused to the acetamide (B32628) backbone. The reaction typically proceeds under mild conditions with oxygen as the terminal oxidant. nih.gov
Furthermore, palladium-catalyzed migratory cyclization of α-bromoalkene derivatives provides a pathway to various benzoheterocyclic compounds, such as indoles. nih.gov This process involves an unusual trans-1,2-palladium migration between sp² carbons as a key step in the catalytic cycle. nih.gov Such a strategy could be employed to construct heterocyclic systems onto the benzene (B151609) ring of a benzeneacetamide precursor, thereby accessing a diverse range of modified structures. nih.gov
Applications of the Ritter Reaction for Benzeneacetamide Derivatives
The Ritter reaction is a well-established and versatile method for the synthesis of N-substituted amides. researchgate.netwikipedia.org The reaction involves the addition of a nitrile to a carbocation, which is typically generated from an alcohol or an alkene in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The resulting nitrilium ion intermediate is then hydrolyzed upon aqueous work-up to yield the corresponding amide. organic-chemistry.org
This reaction is a powerful tool for constructing C-N bonds and is particularly useful for synthesizing N-alkyl amides. researchgate.net For the synthesis of benzeneacetamide derivatives, the Ritter reaction could be envisioned starting from a suitable alcohol that can generate a stable carbocation. For instance, an appropriately substituted benzylic alcohol could react with a nitrile under acidic conditions. Specifically, to obtain an α-hydroxy-benzeneacetamide structure, a precursor capable of generating a carbocation at the benzylic position, which is subsequently hydroxylated, would be required, although this represents a more complex application of the standard Ritter protocol.
Recent advancements in the Ritter reaction have focused on milder and more sustainable conditions for carbocation generation, including methods involving single electron transfer (SET). researchgate.net Electrophotocatalytic Ritter-type reactions have also been developed, allowing for the amination of C-H bonds using acetonitrile as the nitrogen source without the need for a transition metal catalyst or stoichiometric chemical oxidants. nih.gov This modern variant can convert benzylic C-H bonds directly into acetamides, offering a streamlined approach to synthesizing derivatives of benzeneacetamide. nih.gov
The versatility of the Ritter reaction is demonstrated by its tolerance of various functional groups and its application in the synthesis of pharmaceutically relevant molecules. researchgate.netwikipedia.org
Chemical Reactivity and Derivatization Studies
Transformations of the Alpha-Hydroxy Group
The secondary alcohol functionality is a prime site for various chemical modifications, most notably oxidation and esterification, leading to compounds with altered physical and chemical properties.
Oxidation: The alpha-hydroxy group can be oxidized to a ketone, yielding the corresponding alpha-keto-amide. Studies on the oxidation of mandelic acid derivatives are well-documented. For instance, the oxidation of mandelic acid by hydrous manganese oxide at pH 4.0 yields phenylglyoxylic acid and benzaldehyde (B42025). rsc.org Another study reports the cobalt(II) chloride-catalyzed oxidation of mandelic acid derivatives by molecular oxygen, which can lead to either benzaldehyde or benzoic acid derivatives depending on the substituents on the aromatic ring. researchgate.netrsc.org A visible light-induced oxidative esterification of mandelic acid with alcohols has also been developed, providing a novel route to α-ketoesters. rsc.orgrsc.org
Interactive Data Table: Esterification of Mandelic Acid Derivatives
| Alcohol | Catalyst/Conditions | Product | Yield (%) | Reference |
| Methanol | epi-quinine-derived urea, one-pot | (R)-Methyl mandelate | High | nih.gov |
| Ethanol | TBDMSDAGCD | Mandelic acid ethyl ester | - | nih.gov |
| Various | Nickel(II) catalyst | Mandelic acid esters | up to 95 | researchgate.net |
| p-chlorobenzyl alcohol | Visible light, Eosin Y | p-chlorobenzyl 2-oxo-2-phenylacetate | - | rsc.orgrsc.org |
Modifications and Functionalization of the Amide Moiety
The amide group, while generally stable, can be subjected to hydrolysis or N-alkylation to introduce new functionalities.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid (3-methylmandelic acid) and ammonia (B1221849). The hydrolysis of amides can also be enzyme-catalyzed. For instance, mandelamide hydrolase, a member of the amidase signature family, catalyzes the hydrolysis of mandelamide to mandelic acid and ammonia. researchgate.netnih.gov Kinetic studies on the hydrolysis of N-substituted amides in high-temperature water have shown that the reaction rate is sensitive to the size of the substituent on the carbonyl carbon. psu.eduresearchgate.net
N-Alkylation: The nitrogen atom of the amide can be alkylated, although this generally requires forcing conditions due to the lower nucleophilicity of the amide nitrogen compared to an amine. Methods for the N-alkylation of amines with alkyl halides have been developed using mixed oxides at room temperature. researchgate.net More specifically for amides, a selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides has been reported, providing a practical route to N-alkylated amides. rsc.org
Interactive Data Table: N-Alkylation of Amines and Amides
| Amine/Amide | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzylamine (B48309) | Benzyl (B1604629) chloride | Al2O3–OK, acetonitrile (B52724), RT | Dibenzylamine | 90 | researchgate.net |
| Aniline | Benzyl chloride | Al2O3–OK, acetonitrile, RT | N-Benzylaniline | 85 | researchgate.net |
| Poor nucleophilic amides | Alcohols/Alkyl halides | Catalytic alkyl halides | Mono- or di-alkylated amides | High selectivity | rsc.orglibretexts.org |
Aromatic Ring Functionalization and Substitution Patterns
Research on the C-H functionalization of protected mandelic acid has shown that palladium-catalyzed reactions can achieve monoselective ortho-functionalization. For example, ortho-arylation, -iodination, and -acetoxylation have been successfully performed on protected mandelic acid substrates. acs.orgbohrium.com
Interactive Data Table: Ortho-Functionalization of Protected Mandelic Acid
| Reaction | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |
| Arylation | 4-Iodotoluene | Pd(OAc)2, AgOAc, KOAc, HFIP, 80°C | Ortho-toluyl mandelic acid derivative | 90 | acs.orgbohrium.com |
| Iodination | I2 | Pd(OAc)2, AgOAc, KOAc, HFIP, 80°C | Ortho-iodo mandelic acid derivative | 51 | acs.orgbohrium.com |
| Acetoxylation | PhI(OAc)2 | Pd(OAc)2, AgOAc, KOAc, HFIP, 50°C | Ortho-acetoxy mandelic acid derivative | 63 | acs.orgbohrium.com |
For electrophilic nitration, the incoming nitro group would be directed by both existing substituents. Given the ortho-, para-directing methyl group and the meta-directing side chain, the potential products would be 2-nitro-, 4-nitro-, 5-nitro-, and 6-nitro- isomers. The precise ratio of these products would depend on the specific reaction conditions. scirp.orgnih.gov
Mechanistic Investigations of Novel Reactions (e.g., Carbonium Ion Intermediates)
The generation of a carbocation (carbonium ion) intermediate at the alpha-position can lead to interesting and potentially novel chemical transformations. Such an intermediate can be formed under acidic conditions where the alpha-hydroxy group is protonated and subsequently departs as a water molecule.
One of the classic reactions involving a carbocation intermediate adjacent to a hydroxyl-bearing carbon is the Pinacol rearrangement. libretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com In this reaction, a 1,2-diol undergoes an acid-catalyzed rearrangement to a ketone. While Benzeneacetamide, alpha-hydroxy-3-methyl- is not a 1,2-diol, the principles of carbocation formation and subsequent rearrangement are relevant. If a carbocation were to form at the alpha-position, a 1,2-hydride shift from the adjacent carbon is unlikely. However, a 1,2-aryl shift (migration of the 3-methylphenyl group) or a 1,2-acyl shift (migration of the amide group) could potentially occur, leading to rearranged products.
Mechanistic studies on the oxidation of mandelic acid have also provided insights into the reaction pathways. For example, the oxidation by hydrous manganese oxide is believed to proceed through the formation of intermediates like phenylglyoxylic acid and benzaldehyde. rsc.org Preliminary mechanistic studies of the visible light-induced oxidative esterification of mandelic acid suggest that the reaction proceeds via a free radical pathway. rsc.orgrsc.org While not involving a discrete carbocation, these studies highlight the complex electronic nature of reactions at the alpha-position. The potential for carbocation-mediated rearrangements in derivatives of Benzeneacetamide, alpha-hydroxy-3-methyl- remains an area for further investigation, promising novel synthetic routes to complex molecules.
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Benzeneacetamide, alpha-hydroxy-3-methyl-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to establish its precise structure.
Proton (¹H) NMR Spectroscopy would provide information on the number of different types of protons and their neighboring environments. The expected signals for Benzeneacetamide, alpha-hydroxy-3-methyl-, would include:
Aromatic Protons: Four protons on the 3-methylphenyl ring, which would appear as complex multiplets in the typical aromatic region (~7.0-7.4 ppm).
Amide Protons (-CONH₂): Two protons that would likely appear as two separate broad singlets, due to restricted rotation around the C-N bond, typically in the range of 7.0-8.5 ppm.
Hydroxyl Proton (-OH): A single, often broad, proton signal whose chemical shift is highly dependent on solvent, concentration, and temperature, but generally expected between 2.0 and 5.0 ppm.
Alpha-Proton (-CH(OH)-): A single proton on the carbon bearing the hydroxyl and carbonyl groups, which would likely appear as a singlet around 5.0-5.5 ppm.
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the benzene (B151609) ring, expected around 2.3 ppm.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.4 | m | 4H | Ar-H |
| ~7.0-8.5 | br s | 2H | -CONH₂ |
| ~5.0-5.5 | s | 1H | α-CH |
| ~2.0-5.0 | br s | 1H | -OH |
| ~2.3 | s | 3H | Ar-CH₃ |
Carbon-13 (¹³C) NMR Spectroscopy reveals the number of unique carbon environments in the molecule. For Benzeneacetamide, alpha-hydroxy-3-methyl-, nine distinct signals are expected:
Carbonyl Carbon (-C=O): The amide carbonyl carbon would appear at the lowest field, typically in the range of 170-175 ppm.
Aromatic Carbons: Six signals for the aromatic carbons. The carbon bearing the methyl group and the carbon bearing the acetamide (B32628) group would be distinct from the four C-H aromatic carbons. These signals are expected between 125-140 ppm. imist.ma
Alpha-Carbon (-CH(OH)-): The carbon atom attached to the hydroxyl group would resonate in the 70-80 ppm region.
Methyl Carbon (-CH₃): The methyl carbon signal would appear at the highest field, around 20-25 ppm.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
| ~170-175 | C =O |
| ~125-140 | Aromatic C |
| ~70-80 | α-C H(OH) |
| ~20-25 | Ar-C H₃ |
To confirm the assignments from 1D NMR, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, confirming the connectivity within the aromatic ring system.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to, definitively linking the proton signals to their corresponding carbon signals (e.g., the α-CH proton to the α-carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing the molecular fragments together. For example, it would show correlations from the α-proton to the carbonyl carbon and to the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. The molecular formula for Benzeneacetamide, alpha-hydroxy-3-methyl- is C₉H₁₁NO₂. Its exact monoisotopic mass would be approximately 165.0790 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 165. Key fragmentation pathways would likely include:
Alpha-Cleavage: Cleavage of the bond between the α-carbon and the carbonyl group is common for α-hydroxy amides. This would lead to the formation of a stable benzylic-type cation.
Loss of Amide Group: Fragmentation could result in the loss of the CONH₂ group.
Loss of Water: Dehydration involving the α-hydroxyl group is another plausible fragmentation pathway.
Predicted Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity |
| 165 | [M]⁺ (Molecular Ion) |
| 148 | [M - NH₃]⁺ |
| 147 | [M - H₂O]⁺ |
| 121 | [M - CONH₂]⁺ or [C₈H₉O]⁺ |
| 105 | [C₇H₅O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of Benzeneacetamide, alpha-hydroxy-3-methyl- would be expected to show several characteristic absorption bands.
O-H Stretch: A broad and strong absorption band for the alcohol hydroxyl group, typically appearing in the region of 3200-3600 cm⁻¹. nih.gov
N-H Stretch: Primary amides show two medium-intensity bands in the 3100-3500 cm⁻¹ region. docbrown.info
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches are found just below 3000 cm⁻¹. docbrown.info
C=O Stretch (Amide I band): A very strong and sharp absorption for the amide carbonyl group, expected around 1650-1680 cm⁻¹. docbrown.info
N-H Bend (Amide II band): A strong band resulting from N-H bending, typically found near 1600-1640 cm⁻¹.
C-O Stretch: A moderate to strong band for the alcohol C-O bond, appearing in the 1050-1200 cm⁻¹ range.
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.
Raman spectroscopy would provide complementary data, particularly for the non-polar aromatic ring and C-C bond vibrations.
Expected Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H Stretch | Alcohol |
| 3100-3500 (two bands) | N-H Stretch | Primary Amide |
| >3000 | C-H Stretch | Aromatic |
| <3000 | C-H Stretch | Methyl |
| 1650-1680 (strong) | C=O Stretch | Amide (Amide I) |
| 1600-1640 | N-H Bend | Amide (Amide II) |
| 1050-1200 | C-O Stretch | Alcohol |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles. A study on the isomeric compound 2-hydroxy-N-m-tolyl-acetamide demonstrated the utility of this technique, revealing how molecules pack in the crystal lattice and the nature of intermolecular forces. imist.ma
For Benzeneacetamide, alpha-hydroxy-3-methyl-, a crystal structure would reveal extensive intermolecular hydrogen bonding involving the hydroxyl (-OH) and primary amide (-NH₂) groups, which act as both hydrogen bond donors and acceptors. This would likely lead to the formation of complex three-dimensional networks in the solid state. However, no published crystal structure for this specific compound could be located in the searched databases.
Conformational Analysis Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For Benzeneacetamide, alpha-hydroxy-3-methyl-, key conformational flexibility exists around the Cα-C(aryl) and Cα-C(carbonyl) single bonds.
Computational methods, such as Density Functional Theory (DFT), are commonly used to model these conformations and determine their relative energies. researchgate.net Such studies can identify the most stable (lowest energy) conformer and the energy barriers to rotation. This information is valuable for understanding the molecule's shape and how it might interact with other molecules. At present, specific conformational analysis studies for Benzeneacetamide, alpha-hydroxy-3-methyl- have not been reported in the scientific literature.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of "Benzeneacetamide, alpha-hydroxy-3-methyl-". These calculations can elucidate the molecule's electronic structure, the nature of its chemical bonds, and the energetic pathways of its potential reactions.
The introduction of a methyl group at the meta-position of the benzene (B151609) ring is expected to have a subtle but discernible effect on the electronic distribution compared to unsubstituted mandelamide. The methyl group is a weak electron-donating group through an inductive effect, which would slightly increase the electron density in the aromatic ring.
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. In related substituted benzothiazole (B30560) derivatives, the introduction of an electron-donating -CH3 group was found to raise the HOMO energy level. A similar effect would be anticipated for "Benzeneacetamide, alpha-hydroxy-3-methyl-".
Natural Bond Orbital (NBO) analysis is another powerful tool within quantum chemistry that can provide a detailed picture of the bonding in "Benzeneacetamide, alpha-hydroxy-3-methyl-". NBO analysis would allow for the quantification of bond orders, hybridization of atomic orbitals, and the nature of intramolecular interactions, such as hydrogen bonding between the hydroxyl group, the amide group, and the phenyl ring. For instance, in mandelic acid derivatives, the substitution on the aromatic ring was shown to alter the π-electron system. acs.org
A hypothetical table of calculated electronic properties for "Benzeneacetamide, alpha-hydroxy-3-methyl-" based on DFT calculations is presented below. These values are illustrative and would need to be confirmed by specific calculations.
| Property | Expected Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | ~ -0.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | ~ 3.5 D | Influences intermolecular interactions and solubility. |
DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. elsevierpure.comnih.govumw.edu This provides a deep understanding of reaction mechanisms and selectivity. For "Benzeneacetamide, alpha-hydroxy-3-methyl-", several reactions could be of interest, including its synthesis, hydrolysis, or enzymatic transformations.
For example, the hydrolysis of the amide bond is a fundamental reaction. A computational study of this reaction would involve modeling the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon of the amide. DFT calculations could then be used to locate the transition state for the formation of a tetrahedral intermediate. The calculated energy barrier for this step would provide a quantitative measure of the reaction rate. researchgate.net
In a study on the base-catalyzed hydrolysis of coumalic acid, the transition state was found to be a key factor in determining the reaction rate as the solvent composition was varied. researchgate.net Similarly, for the transamidation of tertiary amides, computational studies have elucidated a mechanism involving a metal-amidate complex and a metallacycle intermediate. mdpi.com While these are different systems, the methodological approach is directly applicable.
A hypothetical reaction coordinate diagram for the initial step of the base-catalyzed hydrolysis of "Benzeneacetamide, alpha-hydroxy-3-methyl-" could be constructed from DFT data, as illustrated below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Features |
| Reactants | Benzeneacetamide, alpha-hydroxy-3-methyl- + OH- | 0 | Separated reactants in solution. |
| Transition State | [Complex]‡ | +15 to +20 | Formation of a C-O bond and elongation of the C=O bond. |
| Intermediate | Tetrahedral Intermediate | +5 to +10 | A transient species with a tetrahedral carbon. |
These calculations can be further refined to explore stereoselectivity, for instance, in enzymatic reactions involving the chiral center of the molecule. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical studies provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. mdpi.comnih.gov This is crucial for understanding conformational flexibility and the role of the surrounding environment, such as a solvent.
The study of the crystal structure of the parent compound, mandelamide, reveals specific conformations adopted in the solid state. acs.orgnih.gov However, in solution, the molecule is likely to exist as an ensemble of different conformations. MD simulations can track the fluctuations in dihedral angles over time, providing a detailed picture of the molecule's flexibility.
A hypothetical table summarizing the major conformers and their relative populations as predicted by a long-timescale MD simulation is shown below.
| Conformer | Dihedral Angle (C-C-C-N) | Relative Population (%) | Key Intramolecular Interactions |
| 1 | ~60° (gauche) | 55 | Potential H-bond between hydroxyl H and amide O. |
| 2 | ~180° (anti) | 35 | Sterically least hindered arrangement. |
| 3 | ~-60° (gauche) | 10 | Less favorable steric interactions. |
The solvent can have a profound impact on the structure, dynamics, and reactivity of a solute molecule. frontiersin.orgnih.govrsc.orgnih.gov MD simulations explicitly including solvent molecules (e.g., water) can capture the specific interactions between the solute and the solvent, such as hydrogen bonding.
For "Benzeneacetamide, alpha-hydroxy-3-methyl-", the polar hydroxyl and amide groups are expected to form strong hydrogen bonds with protic solvents like water or methanol. The nonpolar phenyl and methyl groups will prefer nonpolar environments. MD simulations can reveal the structure of the solvation shells around different parts of the molecule. For instance, radial distribution functions (RDFs) can be calculated to show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. pku.edu.cn
The conformational equilibrium of the molecule can also be significantly shifted by the solvent. A polar solvent might stabilize a conformer with a larger dipole moment, while a nonpolar solvent might favor a more compact structure. In a study on a model peptide, the conformational preference shifted from helical in chloroform (B151607) to a mix of other structures in more polar solvents like DMSO and methanol. rsc.org
The reactivity of the molecule can also be influenced by the solvent through differential solvation of the reactants and the transition state. A polar solvent might stabilize a charged transition state more than the neutral reactants, thus accelerating the reaction. This can be studied computationally by performing quantum mechanics/molecular mechanics (QM/MM) simulations, where the reacting species are treated with a high level of theory (QM) and the surrounding solvent is treated with a more computationally efficient method (MM).
In Silico Prediction of Reactivity and Selectivity
In silico tools can be used to predict various properties of a molecule before it is synthesized, guiding experimental work. nih.govresearchgate.netnih.gov These predictions are often based on quantitative structure-activity relationships (QSAR) or machine learning models trained on large datasets of known molecules.
For "Benzeneacetamide, alpha-hydroxy-3-methyl-", various properties could be predicted. For example, its lipophilicity (logP) can be estimated, which is an important parameter for its potential use in biological systems. Its metabolic fate could also be predicted by identifying potential sites of metabolism by enzymes such as cytochrome P450s.
Reactivity indices derived from DFT calculations, such as Fukui functions, can be used to predict the most likely sites for nucleophilic or electrophilic attack. The electrostatic potential mapped onto the electron density surface can also provide a visual guide to the reactive sites of the molecule.
A hypothetical table of predicted properties for "Benzeneacetamide, alpha-hydroxy-3-methyl-" is presented below.
| Predicted Property | Method | Predicted Value/Outcome | Relevance |
| LogP | QSAR | 1.5 - 2.0 | Lipophilicity and potential bioavailability. |
| Aqueous Solubility | Predictive Model | Moderately soluble | Important for formulation and biological studies. |
| Most Reactive Site for Nucleophilic Attack | Fukui Function Analysis | Carbonyl carbon of the amide | Predicts reactivity towards nucleophiles. |
| Most Reactive Site for Electrophilic Attack | Fukui Function Analysis | Phenyl ring (ortho/para to methyl) | Predicts reactivity in electrophilic aromatic substitution. |
These in silico predictions, when combined with the detailed insights from quantum chemical studies and molecular dynamics simulations, provide a comprehensive theoretical understanding of "Benzeneacetamide, alpha-hydroxy-3-methyl-".
Computational Structure-Activity Relationship (SAR) Modeling (non-biological focus)
Computational Structure-Activity Relationship (SAR) modeling, including the quantitative approach (QSAR), represents a pivotal area in computational chemistry for deciphering the link between the molecular structure of a compound and its macroscopic properties or activities. mdpi.com In the context of non-biological applications, SAR studies for a compound like Benzeneacetamide, alpha-hydroxy-3-methyl- and its analogs would aim to predict physical characteristics or reactivity based on computed molecular descriptors. These models are instrumental in designing novel molecules with tailored properties, such as enhanced solubility, specific photochemical behavior, or desired material science characteristics.
The fundamental principle of QSAR is to establish a mathematical correlation between a set of molecular descriptors and an observed activity. mdpi.com Once a statistically robust model is developed and validated, it can be used to predict the activity of new, untested compounds. mdpi.com
Research Findings and Methodologies
While specific non-biological QSAR studies on Benzeneacetamide, alpha-hydroxy-3-methyl- are not extensively documented in publicly available literature, the methodologies can be illustrated by examining studies on related molecular scaffolds. For instance, QSAR studies on various organic molecules have successfully correlated molecular properties with activities like larvicidal potency, which is a non-biological interaction in the context of chemical-organism interaction outside of a medicinal framework. nih.govresearchgate.net
A hypothetical QSAR study on a series of derivatives of Benzeneacetamide, alpha-hydroxy-3-methyl- would involve the following steps:
Dataset Assembly: A series of congeners would be synthesized, varying substituents on the phenyl ring or modifying the acetamide (B32628) group. Their specific non-biological activity (e.g., photochemical degradation rate, inhibition of a non-biological process) would be measured.
Molecular Descriptor Calculation: For each molecule, a wide array of descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Constitutional (2D): Molecular weight, number of atoms, number of rings, etc.
Topological (2D): Indices that describe the connectivity of atoms, such as the Kier & Hall molecular connectivity indices.
Quantum Chemical (3D): Derived from molecular orbital calculations, these include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.
Hydrophobicity: Commonly represented by Log P, the logarithm of the partition coefficient between octanol (B41247) and water. nih.govresearchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation linking the most relevant descriptors to the observed activity.
For example, a study on tryptamine (B22526) derivatives found a clear relationship between the larvicidal activity against Aedes aegypti and the hydrophobicity (Log P) of the compounds. nih.govresearchgate.net A regression equation was successfully developed to correlate these parameters. nih.govresearchgate.net
Illustrative Data for a Hypothetical SAR Study
To demonstrate the principles of a non-biological SAR study for derivatives of Benzeneacetamide, alpha-hydroxy-3-methyl-, the following tables present hypothetical data.
Table 1: Hypothetical Derivatives and their Measured Non-Biological Activity
| Compound ID | R-Group Substitution (para-position) | Measured Activity (e.g., Photodegradation Rate Constant, k) |
| 1 | -H (Benzeneacetamide, alpha-hydroxy-3-methyl-) | 0.15 |
| 2 | -Cl | 0.25 |
| 3 | -F | 0.18 |
| 4 | -CH3 | 0.12 |
| 5 | -NO2 | 0.35 |
Table 2: Calculated Molecular Descriptors for Hypothetical Derivatives
| Compound ID | Log P | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| 1 | 1.85 | 2.5 | -8.9 | -1.2 |
| 2 | 2.40 | 3.1 | -9.1 | -1.5 |
| 3 | 1.95 | 2.9 | -9.0 | -1.3 |
| 4 | 2.20 | 2.4 | -8.7 | -1.1 |
| 5 | 1.90 | 4.5 | -9.5 | -2.0 |
In this hypothetical scenario, a QSAR model might reveal that the photodegradation rate constant (k) is positively correlated with the dipole moment and the absolute value of the LUMO energy, suggesting that electronic factors are key to the activity. Such a model would be represented by an equation similar to:
k = c₀ + c₁ (Dipole Moment) + c₂ (LUMO Energy)
Where c₀, c₁, and c₂ are coefficients determined by the regression analysis. The quality of the model would be assessed using statistical parameters like the coefficient of determination (r²) and the cross-validated coefficient (q²). For a predictive model, a q² value greater than 0.5 is generally considered statistically significant. mdpi.com
Applications in Advanced Chemical and Materials Research Non Clinical Focus
Role as Key Chemical Intermediates in Organic Synthesis
As a chemical intermediate, Benzeneacetamide, alpha-hydroxy-3-methyl- possesses functional groups that are ripe for synthetic transformations. The hydroxyl and amide groups, in particular, serve as handles for building more elaborate molecular structures.
The compound serves as a foundational building block for creating more complex molecules. The presence of the α-hydroxy amide moiety is significant in synthetic chemistry. This functional group can be modified through various reactions, such as esterification or etherification of the hydroxyl group, and N-alkylation or hydrolysis of the amide. These transformations allow chemists to incorporate the 3-methylphenyl scaffold into larger, more intricate molecular designs, which is essential for developing new materials and specialty chemicals.
In specialized chemical manufacturing, Benzeneacetamide, alpha-hydroxy-3-methyl- can act as a precursor to a variety of fine chemicals. Its structure is a component of molecules targeted for their specific physical or chemical properties. For instance, related thiocarbamate structures, which share the amide-like linkage, are recognized as important intermediates in the synthesis of various organic compounds, including those used in materials science and as components of specialty polymers. core.ac.uk
Applications in Agrochemical Research as Precursors (e.g., Pesticides, Herbicides)
In the field of agrochemical research, the discovery of new, effective, and selective pesticides and herbicides is a continuous effort. The amide functional group is a common feature in many active agrochemical compounds. Thiocarbamates, which are structurally related to amides, are known to be important components in pesticide formulations. core.ac.uk This suggests that Benzeneacetamide, alpha-hydroxy-3-methyl- could serve as a valuable precursor for synthesizing novel agrochemicals. Researchers can modify its structure to explore new chemical entities with potential herbicidal or pesticidal activity, aiming to improve efficacy and environmental safety profiles.
Utilization in Pharmaceutical Research as Pharmacological Tools (Non-Clinical Efficacy and Mechanistic Studies)
The structural motifs within Benzeneacetamide, alpha-hydroxy-3-methyl- are found in various pharmacologically active molecules. This makes it and its close analogs, such as Atrolactamide (B1665311), valuable tools for non-clinical research to understand disease mechanisms and to identify new therapeutic targets.
Atrolactamide, the non-methylated analog of the title compound, has been a subject of interest in epilepsy research. The study of such compounds helps elucidate the complex mechanisms underlying seizure disorders. Research into the mechanisms of antiepileptic drugs (AEDs) often focuses on their interaction with ion channels and enzyme systems.
A primary mechanism for many AEDs is the modulation of voltage-gated sodium channels, leading to a reduction in neuronal hyperexcitability. Another key area of investigation is the inhibition of carbonic anhydrase (CA), particularly the CA II isozyme. nih.govnih.gov The inhibition of this glial enzyme can affect acid-base homeostasis in the brain, which is implicated in the propagation of seizures. nih.gov Studies have shown that several major antiepileptic agents induce a reduction in CA II activity, suggesting this could be a common mechanism of action. nih.govnih.gov Therefore, in non-clinical settings, compounds like Atrolactamide are investigated for their potential to modulate these targets, providing insights into the pathophysiology of epilepsy.
Table 1: Investigated Mechanisms in Anticonvulsant Research
| Mechanism of Action | Target | Potential Effect |
|---|---|---|
| Ion Channel Modulation | Voltage-Gated Sodium Channels | Reduction of neuronal hyperexcitability |
| Enzyme Inhibition | Carbonic Anhydrase (CA II) | Regulation of acid-base homeostasis in the brain |
Tyrosinase is a key copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and is a major target for developing agents that address hyperpigmentation. core.ac.uknih.gov The inhibition of this enzyme is a primary strategy in cosmetic and dermatological research. Various studies have explored compounds structurally related to Benzeneacetamide, alpha-hydroxy-3-methyl- for their tyrosinase inhibitory potential.
Research has shown that derivatives of N-aryl S-alkylthiocarbamates, which are structurally analogous to the amide portion of the title compound, can be potent tyrosinase inhibitors. core.ac.uk Similarly, novel isopropylquinazolinones featuring an N-phenylacetamide moiety have demonstrated inhibitory effects against tyrosinase. nih.gov Kinetic studies of related inhibitors, such as certain N-aryl S-alkylthiocarbamate derivatives, have identified them as competitive inhibitors, meaning they bind to the enzyme's active site, competing with the natural substrate. core.ac.uk Other related compounds, like methoxy-substituted tyramine (B21549) derivatives, have shown mixed or non-competitive inhibition patterns. semanticscholar.org These studies highlight the importance of the amide scaffold in designing new tyrosinase modulators. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
Table 2: Tyrosinase Inhibitory Activity of Related Compound Classes
| Compound Class | Example Inhibitor | Reported IC₅₀ | Type of Inhibition |
|---|---|---|---|
| Phenyl Benzyl (B1604629) Ethers | p-chlorophenyl benzyl ether | 55.7 µM | Not specified |
| Phenyl Benzyl Ethers | Tribrominated phenyl analogue | 93.8 µM | Not specified |
| Methoxy-Substituted Tyramine Derivatives | Ph9 | 0.059 nM | Mixed |
This table presents data on related but distinct chemical entities to illustrate the research context.
Receptor Ligand Investigations (e.g., Opioid Receptor Antagonist Analogues)
Benzeneacetamide, alpha-hydroxy-3-methyl-, and its structural analogues are subjects of investigation in the field of receptor ligand chemistry, particularly concerning opioid receptors. The benzeneacetamide core structure is a known scaffold for compounds that interact with these receptors. acs.org Research into derivatives has explored how modifications to this core, such as the addition of a 3-methyl group on the phenyl ring, influence binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).
The presence and position of substituents on the phenyl ring are critical in determining the pharmacological profile of these ligands. For instance, studies on N-substituted lactams with a phenolic hydroxy group at the 3-position have shown this feature can enhance binding affinities for opioid receptors. nih.gov The phenyl group itself is often considered a key "address" element that directs the molecule to the delta-opioid receptor (DOR). nih.gov
While direct studies on Benzeneacetamide, alpha-hydroxy-3-methyl- as an opioid antagonist are not extensively documented in public literature, research on related structures provides insight into its potential role. For example, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been pursued to create analogues of potent opioids like fentanyl. researchgate.net Furthermore, the antagonist methocinnamox (B1462759) (MCAM) has been shown to be effective at reversing the effects of potent fentanyl analogues, including 3-methylfentanyl, highlighting the relevance of the 3-methyl substitution in potent opioid interactions. nih.gov The investigation of such analogues helps in understanding the structure-activity relationships that govern how these molecules bind to and modulate opioid receptors, which is crucial for designing novel agonists and antagonists with specific properties.
| Compound/Analogue Class | Receptor Target(s) | Key Finding | Reference |
| Benzeneacetamide amines | Non-μ Opioid Receptors | Identified as a structurally novel class of non-μ opioids. | acs.org |
| Oxazatricyclodecane Derivatives (with 3-hydroxy phenyl group) | Delta-Opioid Receptor (DOR) | The 3-hydroxy group improved binding affinities; the phenyl group acts as a DOR address. | nih.gov |
| cis-3-Methyl-4-aminopiperidine Derivatives | Opioid Receptors | Synthesized as analogues of 3-alkylfentanyls for analgesic testing. | researchgate.net |
| Methocinnamox (MCAM) | μ-Opioid Receptor (MOR) | Effectively reverses hypoventilation induced by 3-methylfentanyl. | nih.gov |
Standards and Impurity Profiling in Pharmaceutical Quality Control Processes
In the context of pharmaceutical quality control, Benzeneacetamide, alpha-hydroxy-3-methyl-, as a derivative of 3-methylmandelic acid, is relevant to the critical process of chiral resolution. Many pharmaceutical compounds are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers). Often, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Consequently, separating these enantiomers is a vital step in drug manufacturing.
The most common method for separating a racemic mixture (a 50:50 mixture of both enantiomers) is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic compound, such as a racemic acid, with a single enantiomer of a chiral resolving agent, such as a chiral amine. libretexts.org The resulting diastereomeric salts have different physical properties, including solubility, which allows them to be separated by crystallization. wikipedia.orgnih.gov
Derivatives of mandelic acid are well-established chiral resolving agents. libretexts.orgnih.gov For example, (S)-mandelic acid is used in the synthesis of the drug duloxetine (B1670986) to resolve a racemic alcohol, forming an insoluble diastereomeric salt with the desired (S)-enantiomer. wikipedia.org Similarly, PEGylated (R)-mandelic acid has been shown to be an effective resolving agent for various amino acid esters, achieving high optical purity after one or two resolution cycles. nih.gov The efficiency of this process depends on the specific resolving agent and the racemic mixture being separated. The use of such resolving agents is fundamental to producing enantiomerically pure drugs and for establishing impurity profiles, ensuring the final product meets stringent quality and safety standards.
| Racemic Compound | Chiral Resolving Agent | Optical Purity Achieved (ee% or de%) | Reference |
| Racemic Alcohol (for Duloxetine synthesis) | (S)-Mandelic Acid | Not specified, but leads to insoluble diastereomeric salt. | wikipedia.org |
| (±)-hydrobenzoin | Seed crystals of (−)-hydrobenzoin | Not specified, induces crystallization of one enantiomer. | wikipedia.org |
| dl-phenylalanine methyl ester | PEGylated (R)-mandelic acid | 85% ee (1st cycle), 95% ee (2nd cycle) | nih.gov |
| Venlafaxine | l-DTTA | 99.1% ee | nih.gov |
Potential in Materials Science and Polymer Chemistry
While specific applications of Benzeneacetamide, alpha-hydroxy-3-methyl- in materials science are not widely reported, its chemical structure suggests potential utility in polymer chemistry. The compound possesses two key functional groups that are reactive in polymerization processes: a hydroxyl (-OH) group and an amide (-NH-C=O) group. These functionalities allow it to be considered as a monomer or a modifying agent for various polymer systems.
The hydroxyl group can participate in esterification reactions. For instance, it could be incorporated into polyesters through polycondensation reactions. Poly(glycerol sebacate) (PGS), a biocompatible and biodegradable elastomer, is synthesized via the polycondensation of glycerol (B35011) (an A3 monomer with three hydroxyl groups) and sebacic acid (an A2 monomer). utwente.nl By analogy, Benzeneacetamide, alpha-hydroxy-3-methyl- could be used as a specialty monomer to introduce specific properties into a polyester (B1180765) backbone. The bulky, aromatic side group could influence the polymer's thermal properties, mechanical strength, and hydrophobicity.
Furthermore, both the hydroxyl and the N-H bond of the amide group can react with isocyanates to form polyurethanes. In the synthesis of poly(glycerol sebacate (B1225510) urethane)s (PGSU), diisocyanates are used to crosslink PGS prepolymers by reacting with the available hydroxyl groups. utwente.nl The incorporation of a molecule like Benzeneacetamide, alpha-hydroxy-3-methyl- could modify the crosslinking density and introduce rigid aromatic structures, potentially enhancing the mechanical properties of the resulting elastomer.
The cleavage of specific crosslinkers can also be used to alter the architecture of nanogels for applications like drug delivery. utwente.nl The introduction of functional monomers with unique cleavable bonds or reactive handles is a key strategy in this field. The alpha-hydroxy amide structure of Benzeneacetamide, alpha-hydroxy-3-methyl- offers sites for further chemical modification, potentially allowing it to be developed into a functional monomer for advanced polymer architectures.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of amides is a fundamental transformation in organic chemistry, yet traditional methods often rely on stoichiometric activating agents and harsh reaction conditions, leading to significant waste generation. The future synthesis of Benzeneacetamide, alpha-hydroxy-3-methyl- will undoubtedly be shaped by the principles of green chemistry.
Key areas of development include:
Catalytic Amide Bond Formation: A major thrust in sustainable chemistry is the replacement of stoichiometric reagents with catalytic methods for amide synthesis. Boronic acid catalysis, for instance, has emerged as a promising approach for the direct amidation of carboxylic acids under mild conditions. The application of such catalysts could enable a more atom-economical and environmentally benign synthesis of Benzeneacetamide, alpha-hydroxy-3-methyl-.
Biocatalysis: The use of enzymes offers a highly selective and sustainable alternative to traditional chemical synthesis. Lipases and nitrilases have been successfully employed in the synthesis of chiral alpha-hydroxy amides and mandelic acid derivatives. uva.nlresearchgate.net A potential biocatalytic route to enantiomerically pure Benzeneacetamide, alpha-hydroxy-3-methyl- could involve the enzymatic hydrolysis of a corresponding nitrile or the amidation of 3-methylmandelic acid. Such enzymatic processes often proceed under mild conditions in aqueous media, significantly reducing the environmental footprint. uva.nl
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer enhanced reaction control, improved safety, and often, accelerated reaction times. Microwave-assisted synthesis, for example, has been shown to facilitate the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions, providing a rapid and efficient green protocol.
| Synthesis Approach | Key Advantages | Potential for Benzeneacetamide, alpha-hydroxy-3-methyl- |
| Catalytic Amidation | Atom economy, reduced waste, milder conditions | Development of a direct, low-waste synthesis from 3-methylmandelic acid and ammonia (B1221849)/amine source. |
| Biocatalysis | High selectivity, mild conditions, aqueous media | Enantioselective synthesis of chiral isomers, green production route. |
| Flow/Microwave Chemistry | Faster reactions, scalability, enhanced safety | Rapid and efficient production with minimal solvent use. |
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from molecular design to synthesis planning. nih.govyale.edusigmaaldrich.com For a molecule like Benzeneacetamide, alpha-hydroxy-3-methyl-, these computational tools can accelerate its exploration and development significantly.
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of Benzeneacetamide, alpha-hydroxy-3-methyl- and propose multiple, ranked synthetic pathways. yale.edusigmaaldrich.com These platforms, trained on vast databases of chemical reactions, can identify both conventional and novel disconnections, potentially uncovering more efficient and cost-effective routes than those conceived by human chemists alone.
Reaction Outcome and Yield Prediction: Machine learning models are increasingly capable of predicting the outcome and yield of chemical reactions with a high degree of accuracy. By inputting the reactants, reagents, and conditions for a proposed synthesis of Benzeneacetamide, alpha-hydroxy-3-methyl-, these models could help researchers prioritize the most promising synthetic strategies before entering the laboratory, saving time and resources.
Discovery of Novel Analogs: AI can be employed to design novel derivatives of Benzeneacetamide, alpha-hydroxy-3-methyl- with desired properties. By building quantitative structure-activity relationship (QSAR) models, it is possible to predict the biological activity or material properties of virtual compounds, guiding the synthesis of new molecules with enhanced performance.
| AI/ML Application | Impact on Research | Relevance to Benzeneacetamide, alpha-hydroxy-3-methyl- |
| Retrosynthesis | Accelerates the design of synthetic routes. | Identifies optimal and novel pathways for its synthesis. |
| Reaction Prediction | Optimizes reaction conditions and prioritizes experiments. | Predicts the feasibility and yield of various synthetic approaches. |
| Molecular Design | Guides the synthesis of new and improved derivatives. | Designs analogs with potentially enhanced biological or material properties. |
Exploration of Novel Reactivity and Catalytic Pathways
The functional groups present in Benzeneacetamide, alpha-hydroxy-3-methyl- — a secondary amide, a hydroxyl group, and an aromatic ring with a methyl substituent — offer multiple handles for further chemical modification. Modern synthetic methodologies can be envisioned to unlock novel reactivity and create a diverse library of derivatives.
C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining the synthesis of complex molecules. researchgate.net For Benzeneacetamide, alpha-hydroxy-3-methyl-, transition metal-catalyzed C-H activation could enable the introduction of new functional groups at various positions on the aromatic ring, ortho to the main substituent, or even at the benzylic position of the methyl group. uva.nl This would provide a direct route to a wide range of analogs without the need for pre-functionalized starting materials.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of chemical transformations. wikipedia.org It could be employed, for example, in the generation of radical intermediates from Benzeneacetamide, alpha-hydroxy-3-methyl-, which could then participate in C-C or C-heteroatom bond-forming reactions. This could open up new avenues for the synthesis of previously inaccessible derivatives.
Derivatization of the Hydroxyl and Amide Groups: The hydroxyl and amide functionalities are ripe for derivatization. The hydroxyl group can be esterified, etherified, or used as a directing group in catalytic reactions. The amide N-H bond can also be functionalized, for example, through N-arylation or N-alkylation reactions, to further expand the chemical space around this scaffold.
Expansion into Undiscovered Application Areas in Chemical Science
While the specific applications of Benzeneacetamide, alpha-hydroxy-3-methyl- are yet to be explored, the broader class of mandelamide and benzeneacetamide derivatives has shown promise in several areas, suggesting potential avenues for investigation.
Medicinal Chemistry: Benzamide and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Substituted mandelamides have been investigated as precursors to various pharmaceutically active compounds. The unique substitution pattern of Benzeneacetamide, alpha-hydroxy-3-methyl- could impart novel pharmacological properties, making it a candidate for screening in various disease areas.
Chiral Resolution: Chiral alpha-hydroxy amides can act as resolving agents for racemic mixtures. The enantiomerically pure forms of Benzeneacetamide, alpha-hydroxy-3-methyl- could potentially be used to separate the enantiomers of other chiral compounds, a critical process in the pharmaceutical and fine chemical industries.
Materials Science: The amide functional group is capable of forming strong hydrogen bonds, which can influence the self-assembly and bulk properties of materials. Derivatives of Benzeneacetamide, alpha-hydroxy-3-methyl- could be explored as building blocks for novel supramolecular structures, gels, or polymers with interesting material properties.
| Potential Application Area | Rationale | Future Research Direction |
| Medicinal Chemistry | Benzamide scaffold is a common pharmacophore. | Synthesis of a library of derivatives for biological screening. |
| Chiral Resolution | Chiral amides can form diastereomeric complexes. | Investigation of its efficacy in separating racemic compounds. |
| Materials Science | Amide group facilitates hydrogen bonding and self-assembly. | Exploration of its potential in the formation of novel materials. |
Q & A
Q. How can researchers confirm the structural identity and purity of alpha-hydroxy-3-methyl-benzeneacetamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the hydroxy and methyl substituents on the benzeneacetamide backbone. Compare chemical shifts to reference spectra of analogous compounds (e.g., benzhydryl derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min flow rate and UV detection at 254 nm .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm, hydroxyl O-H stretch at ~3300 cm) using KBr pellet methods, referencing IR data from structurally related benzeneacetamides .
Q. What are the recommended safety protocols for handling alpha-hydroxy-3-methyl-benzeneacetamide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For airborne particles, employ NIOSH-approved respirators with organic vapor cartridges .
- Ventilation : Conduct experiments in a fume hood to prevent inhalation exposure. Monitor air quality using real-time VOC sensors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste under EPA guidelines, and decontaminate surfaces with ethanol/water (70:30) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for alpha-hydroxy-3-methyl-benzeneacetamide derivatives?
- Methodological Answer :
- Comparative In Vitro Studies : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) to assess cytotoxicity across derivatives. Normalize results using positive controls (e.g., benzoic acid derivatives) and statistical tools like ANOVA to identify outliers .
- Dose-Response Analysis : Perform EC calculations for conflicting endpoints (e.g., neurotoxicity vs. anti-inflammatory activity) using logistic regression models. Cross-validate with in vivo zebrafish embryo assays .
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., EMA submissions on benzoic acid analogs) to identify trends in toxicity profiles, adjusting for variables like solvent choice (DMSO vs. PBS) .
Q. What experimental strategies optimize the synthesis of alpha-hydroxy-3-methyl-benzeneacetamide analogs for enhanced bioactivity?
- Methodological Answer :
- Catalytic Hydroxylation : Employ Sharpless asymmetric dihydroxylation with AD-mix-β to introduce stereospecific hydroxy groups. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Structure-Activity Relationship (SAR) Studies : Modify the methyl substituent’s position using Friedel-Crafts alkylation. Test analogs for opioid receptor binding (e.g., κ-opioid receptor assays with U69,593 as a reference ligand) .
- Green Chemistry Approaches : Replace traditional solvents with cyclopentyl methyl ether (CPME) to improve yield (reported >85% for similar acetamides) and reduce environmental impact .
Q. How can researchers differentiate alpha-hydroxy-3-methyl-benzeneacetamide from its structural isomer, 2-hydroxybenzeneacetic acid, using analytical techniques?
- Methodological Answer :
- Mass Spectrometry (LC-MS) : Compare fragmentation patterns. The acetamide derivative shows a dominant [M+H] peak at m/z 166, while the carboxylic acid isomer exhibits a [M-H] peak at m/z 151 .
- X-ray Crystallography : Resolve crystal structures to confirm the amide vs. carboxylic acid functional groups. Use Cambridge Structural Database (CSD) entries for analogous compounds (e.g., CSD refcode: BAHXUD) .
- pH-Dependent Solubility : Test solubility in phosphate buffers (pH 4–10). The acetamide is less pH-sensitive (logP ~1.2) compared to the carboxylic acid (logP ~0.8, pKa ~4.5) .
Data Contradiction Analysis
Q. Why do regulatory documents report conflicting storage conditions for alpha-hydroxy-3-methyl-benzeneacetamide?
- Methodological Answer :
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to compare degradation rates under ambient vs. refrigerated storage. Use HPLC-UV to quantify hydrolytic byproducts (e.g., benzeneacetic acid) .
- Light Sensitivity : Expose samples to UV light (254 nm) and measure photodegradation via LC-MS. Some studies recommend amber glass due to photooxidation of the hydroxy group .
Methodological Best Practices
Q. What in vitro models are most suitable for studying the metabolic pathways of alpha-hydroxy-3-methyl-benzeneacetamide?
- Methodological Answer :
- Hepatocyte Cultures : Use primary human hepatocytes to assess Phase I/II metabolism. Identify glucuronidation products via UPLC-QTOF-MS with authentic standards .
- Microsomal Assays : Incubate with CYP3A4/2D6 isoforms and NADPH cofactors. Quantify metabolites using MRM transitions (e.g., m/z 166 → 121 for the parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
